2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione
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Overview
Description
2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione is a chemical compound with the molecular formula C15H9ClN2O2 It is characterized by the presence of an isoindole-1,3-dione core structure, which is substituted with a 2-chlorophenylmethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione typically involves the condensation reaction of phthalic anhydride with 2-chlorobenzylamine. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar chemical properties.
N-Phenylphthalimide: Another related compound with a phenyl group instead of the 2-chlorophenyl group.
2-[(2-Bromophenyl)methylideneamino]isoindole-1,3-dione: A similar compound with a bromine atom instead of chlorine.
Uniqueness
2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
34403-62-8 |
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Molecular Formula |
C15H9ClN2O2 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9ClN2O2/c16-13-8-4-1-5-10(13)9-17-18-14(19)11-6-2-3-7-12(11)15(18)20/h1-9H |
InChI Key |
ZRRPREILZWWIAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
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